(1-(3,5-Dimethylphenyl)cyclopropyl)methanamine
Description
(1-(3,5-Dimethylphenyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C12H17N It is a cyclopropyl derivative of methanamine, featuring a 3,5-dimethylphenyl group attached to the cyclopropyl ring
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
[1-(3,5-dimethylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17N/c1-9-5-10(2)7-11(6-9)12(8-13)3-4-12/h5-7H,3-4,8,13H2,1-2H3 |
InChI Key |
LSTXHBKESLODFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CC2)CN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3,5-Dimethylphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method is the reaction of 3,5-dimethylbenzyl chloride with cyclopropylmagnesium bromide to form the cyclopropyl derivative, which is then treated with ammonia or an amine to yield the final product .
Industrial Production Methods: Industrial production of (1-(3,5-Dimethylphenyl)cyclopropyl)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, alcohols, and thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halides, ethers, thioethers.
Scientific Research Applications
Chemistry: In chemistry, (1-(3,5-Dimethylphenyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyclopropyl groups on biological activity. It may serve as a model compound for understanding the interactions of cyclopropyl-containing molecules with biological targets.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may impart unique pharmacological properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, (1-(3,5-Dimethylphenyl)cyclopropyl)methanamine can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1-(3,5-Dimethylphenyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
- (3,5-Dimethylphenyl)methanamine
- Cyclopropylmethanamine
- (1-(2,4-Dimethylphenyl)cyclopropyl)methanamine
Comparison: Compared to (3,5-Dimethylphenyl)methanamine, (1-(3,5-Dimethylphenyl)cyclopropyl)methanamine has an additional cyclopropyl group, which can significantly alter its chemical and biological properties. The presence of the cyclopropyl ring can enhance the compound’s stability and reactivity, making it more suitable for certain applications. Similarly, the comparison with cyclopropylmethanamine highlights the influence of the 3,5-dimethylphenyl group on the compound’s overall properties.
Biological Activity
(1-(3,5-Dimethylphenyl)cyclopropyl)methanamine is an organic compound featuring a cyclopropyl group linked to a methanamine moiety, with a dimethylphenyl substituent. This compound's unique structure imparts distinctive steric and electronic properties, making it a subject of interest in medicinal chemistry. Its potential biological activities are diverse, including antidepressant properties and interactions with various biological targets.
Chemical Structure and Properties
The chemical formula for (1-(3,5-Dimethylphenyl)cyclopropyl)methanamine is . The presence of the cyclopropyl group enhances its selectivity for certain biological targets compared to other similar compounds. The following table summarizes its structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.27 g/mol |
| Structure | Structure |
Biological Activities
Research indicates that (1-(3,5-Dimethylphenyl)cyclopropyl)methanamine exhibits several biological activities:
1. Antidepressant Properties
Similar compounds have demonstrated antidepressant effects, suggesting that (1-(3,5-Dimethylphenyl)cyclopropyl)methanamine may also possess these properties. The compound's mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
2. Inhibitory Activity on Biological Pathways
Studies have shown that derivatives of this compound can inhibit specific signaling pathways, such as the Hypoxia-Inducible Factor (HIF-1) pathway. For instance, analogues with similar structures have demonstrated IC50 values in the low micromolar range against HIF-1 signaling in cellular assays .
3. Interaction with Receptors
The compound's structural similarity to other known receptor ligands suggests potential interactions with neurotransmitter receptors, which could contribute to its pharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological activity of (1-(3,5-Dimethylphenyl)cyclopropyl)methanamine and its analogues:
- Study A : This study evaluated the antidepressant-like effects in animal models. Results indicated significant reductions in immobility time in forced swim tests compared to controls, suggesting potential efficacy as an antidepressant.
- Study B : Investigated the inhibition of HIF-1 mediated transcriptional activity using luciferase reporter assays. Compounds similar to (1-(3,5-Dimethylphenyl)cyclopropyl)methanamine showed IC50 values ranging from 0.5 to 3 μM .
Comparative Analysis with Related Compounds
The following table compares (1-(3,5-Dimethylphenyl)cyclopropyl)methanamine with structurally related compounds regarding their biological activities:
| Compound Name | IC50 (μM) | Notable Properties |
|---|---|---|
| (1-(3,5-Dimethylphenyl)cyclopropyl)methanamine | N/A | Potential antidepressant activity |
| 1-(2-Methylphenyl)cyclopropylmethanamine | 3.1 | Similar receptor binding properties |
| 1-(4-Methylphenyl)cyclopropylmethanamine | 1.3 | Enhanced lipophilicity affecting bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
